CD38 inhibitor 1 - 1700637-55-3

CD38 inhibitor 1

Catalog Number: EVT-263230
CAS Number: 1700637-55-3
Molecular Formula: C22H27N3O3S
Molecular Weight: 413.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CD38 inhibitor 1 is a novel, potent, and orally available small molecule inhibitor of the CD38 enzyme. [] CD38 is a transmembrane glycoprotein that functions as a nicotinamide adenine dinucleotide (NAD+) hydrolase. [] It plays a crucial role in regulating intracellular NAD+ levels, which are essential for various cellular processes, including energy metabolism, inflammation, and aging. [, ] While CD38 is expressed on various cell types, it is highly expressed in multiple myeloma (MM) cells, making it a therapeutic target in MM. [] CD38 inhibitors have shown promise in preclinical and clinical studies for treating various diseases, including MM, metabolic disorders, and inflammatory conditions. [, ]

Quercetin

  • Compound Description: Quercetin is a natural flavonoid with CD38 inhibitory activity. [] It has been shown to increase intracellular NAD+ levels and decrease global protein acetylation. []
  • Relevance: Quercetin is a flavonoid, which is the same chemical class as CD38 inhibitor 1. [] Both compounds are CD38 inhibitors and impact NAD+ levels. []

Apigenin

  • Compound Description: Apigenin is a natural flavonoid and a CD38 inhibitor with therapeutic potential for metabolic diseases. [] In vivo studies have shown that apigenin administration to obese mice increases NAD+ levels, decreases global protein acetylation, and improves glucose and lipid homeostasis. [] It has also demonstrated a protective effect against diabetic kidney disease in rat models. []
  • Relevance: Apigenin is a flavonoid, belonging to the same chemical class as CD38 inhibitor 1. [] Both act as CD38 inhibitors and affect NAD+ levels. []

4,5-Dihydroxyanthraquinone-2-carboxylic Acid (Rhein)

  • Compound Description: Rhein, a natural anthranoid, exhibits inhibitory activity against the enzymatic function of CD38. [] It has demonstrated efficacy in inhibiting glioma progression in mouse models. []
  • Relevance: Rhein, alongside its water-soluble tri-potassium salt (K-rhein), are described as inhibitors of CD38 enzymatic activity, similar to CD38 inhibitor 1. [] Although the exact structural relation isn't specified in the provided text, their shared ability to inhibit CD38 suggests a potential structural similarity or shared pharmacophore with CD38 inhibitor 1. []

NTX-748

  • Compound Description: NTX-748 is a potent and orally available small molecule CD38 inhibitor. [] It has demonstrated efficacy in reducing inflammation and joint damage in a collagen-induced arthritis mouse model, indicating its potential as a therapeutic agent for rheumatoid arthritis. []
  • Relevance: NTX-748 is classified as a small molecule CD38 inhibitor, making it directly comparable to CD38 inhibitor 1 in terms of its targeted mechanism of action. []
Overview

CD38 inhibitor 1 is a small molecule designed to inhibit the activity of the enzyme CD38, which plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). CD38 is involved in various physiological processes, including calcium signaling and immune response, and its overactivity is linked to several metabolic disorders. The development of CD38 inhibitors aims to modulate NAD+ levels in cells, potentially providing therapeutic benefits for conditions such as obesity, diabetes, and neurodegenerative diseases.

Source

The compound has been synthesized through various methodologies, primarily focusing on analogues of cyclic adenosine diphosphate ribose (cADPR) and related structures. These synthetic routes leverage both total chemical synthesis and chemo-enzymatic methods to create effective inhibitors with improved stability and potency against CD38 activity .

Classification

CD38 inhibitor 1 falls under the category of small molecule inhibitors targeting NAD+-glycohydrolases. This class of compounds is significant in pharmacological research due to their potential applications in treating metabolic syndromes and other diseases associated with altered NAD+ metabolism .

Synthesis Analysis

Methods

The synthesis of CD38 inhibitor 1 involves several key steps that utilize both total synthesis and chemo-enzymatic approaches.

  1. Total Synthesis: This method allows for the creation of complex structures from simpler precursors. For instance, a total synthesis approach for creating analogues of cADPR has been documented, where modifications to the ribose structure were performed to enhance stability against hydrolysis by CD38 .
  2. Chemo-enzymatic Synthesis: This technique combines chemical reactions with enzymatic processes. In one study, an enzyme from Aplysia californica was used to cyclize an NAD+ analogue at a specific position, demonstrating a hybrid approach that can yield specific structural modifications .

Technical Details

The synthesis often involves protecting groups to manage reactivity at specific sites on the nucleoside backbone. For example, modified Vorbrüggen conditions have been employed to achieve regioselective ribosylation at the N1 position of inosine derivatives, facilitating further structural modifications .

Molecular Structure Analysis

Structure

The molecular structure of CD38 inhibitor 1 features a bicyclic framework derived from nucleoside analogues, which includes a ribose moiety linked to an adenine-like structure. The inhibitor's design aims to mimic the substrate of CD38 while incorporating modifications that enhance binding affinity and prevent hydrolysis.

Data

Crystallographic studies have illustrated how these inhibitors interact within the active site of CD38. The binding involves key interactions with amino acid residues such as Glu146 and Glu226, which are crucial for catalytic activity .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing CD38 inhibitor 1 include:

  • N-glycosylation: This reaction forms the glycosidic bond between the ribose and the base component.
  • Hydrolysis Resistance Modifications: Structural modifications are made to prevent rapid hydrolysis by CD38, enhancing the compound's stability.

Technical Details

Inhibitory activity is assessed through fluorimetric assays measuring the enzyme's catalytic activity against NAD+ substrates. The efficacy is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity .

Mechanism of Action

Process

CD38 inhibitor 1 functions by competitively inhibiting the enzyme's active site, thereby preventing the breakdown of NAD+. By blocking this pathway, cellular levels of NAD+ can be maintained or increased, which has downstream effects on various metabolic processes.

Data

Research shows that certain analogues exhibit IC50 values in the low micromolar range, indicating potent inhibitory effects on CD38 activity. For instance, one analogue demonstrated an IC50 value of 7.6 μM .

Physical and Chemical Properties Analysis

Physical Properties

CD38 inhibitor 1 typically exists as a solid crystalline compound at room temperature. Its solubility varies depending on structural modifications but generally exhibits moderate solubility in polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Enhanced through structural modifications that resist hydrolysis.
  • Reactivity: The presence of functional groups allows for potential further derivatization or conjugation.

Relevant data from studies indicate that these inhibitors maintain their integrity under physiological conditions while effectively competing with natural substrates for enzyme binding .

Applications

Scientific Uses

CD38 inhibitors like CD38 inhibitor 1 are being explored for their potential therapeutic applications in:

  • Metabolic Disorders: By increasing NAD+ levels, these compounds may help ameliorate conditions such as obesity and type 2 diabetes.
  • Neurodegenerative Diseases: Modulating NAD+ metabolism could provide neuroprotective effects in diseases like Alzheimer's.
  • Cancer Therapy: Given their role in immune modulation, CD38 inhibitors may enhance anti-tumor immunity by altering metabolic pathways in tumor microenvironments .

The ongoing research into these compounds continues to reveal their significance in pharmacology and potential clinical applications across various fields.

Introduction to CD38 Biology and Therapeutic Relevance

CD38 as a Multifunctional Ecto-Enzyme

Enzymatic Activities: NADase, Cyclase, and Base-Exchange Functions

CD38 (Cluster of Differentiation 38) is a transmembrane glycoprotein that serves as the primary nicotinamide adenine dinucleotide (NAD⁺)-degrading enzyme in mammals. Its catalytic functions encompass three distinct activities:

  • NADase (Glycohydrolase) Activity: CD38 hydrolyzes NAD⁺ to produce adenosine diphosphate ribose (ADPR) and nicotinamide (NAM). This is its dominant enzymatic function, consuming ~100 NAD⁺ molecules for every molecule of cyclic ADP-ribose (cADPR) generated [5] [8].
  • ADP-ribosyl Cyclase Activity: A minor activity (<1% of total) cyclizes NAD⁺ to form cADPR, a potent calcium-mobilizing second messenger [6] [9].
  • Base-Exchange Activity: In acidic environments or with excess nicotinamide analogs, CD38 exchanges the nicotinamide group of NAD⁺/NADP⁺ with other bases (e.g., nicotinic acid) to form metabolites like nicotinic acid adenine dinucleotide phosphate (NAADP) [5] [8].

Table 1: Enzymatic Activities of CD38

ActivityPrimary SubstrateMajor Product(s)Catalytic Efficiency
NADase (Glycohydrolase)NAD⁺ADPR + NicotinamideHigh (Km ~50–100 μM)
ADP-ribosyl CyclaseNAD⁺cADPRLow (<1% of NADase)
Base-ExchangeNAD⁺/NADP⁺ + Nicotinic AcidNAADPpH-dependent (Optimal at pH 4–5)

Structural and Topological Features of CD38

CD38’s 300-amino acid structure includes a short N-terminal cytosolic tail, a transmembrane domain, and a large C-terminal extracellular catalytic domain. Its enzymatic activity depends on:

  • Catalytic Residues: Glu226 facilitates NAD⁺ cleavage, while Thr221 and Glu146 determine hydrolase/cyclase specificity [9]. Mutating Thr221 to phenylalanine enhances cyclase activity by 10-fold [9].
  • Membrane Orientation: >90% of CD38 adopts a type II orientation with its catalytic site extracellular, creating a "topological paradox" as NAD⁺ substrates are primarily intracellular [5] [8]. Minor populations include type III orientation (catalytic site cytosolic) and intracellular forms in mitochondria/ER [3] [7].

CD38 in Cellular NAD⁺ Homeostasis and Metabolic Regulation

Role in Age-Related NAD⁺ Decline and Mitochondrial Dysfunction

CD38 expression increases with age due to inflammation-driven upregulation ("inflammaging"), directly contributing to systemic NAD⁺ depletion. Key evidence includes:

  • CD38-knockout (KO) mice exhibit 10–30× higher tissue NAD⁺ levels than wild-type counterparts and are protected from age-related NAD⁺ decline [1] [5].
  • Mechanistically, CD38 degrades extracellular NAD⁺ precursors like nicotinamide mononucleotide (NMN) before cellular uptake, limiting NAD⁺ biosynthesis [5] [8].
  • Mitochondrial dysfunction in aging (reduced oxygen consumption, ATP depletion) is reversed in CD38-KO mice or with CD38 inhibitors (e.g., compound 78c), confirming CD38’s role in metabolic decline [1].

Implications for Sirtuin, PARP, and AMPK Signaling Pathways

NAD⁺ depletion by CD38 dysregulates NAD⁺-dependent enzymes central to cellular homeostasis:

  • Sirtuins (SIRTs): NAD⁺-dependent deacylases regulating metabolism/longevity. CD38 inhibition with 78c activates SIRT1/3, enhancing mitochondrial biogenesis and oxidative metabolism [1].
  • PARPs: DNA-repair enzymes consuming NAD⁺. CD38 competes for NAD⁺, but age-related PARP activation is secondary to CD38 upregulation [5].
  • AMPK: Energy sensor activated by NAD⁺/SIRT1-mediated LKB1 deacetylation. CD38 inhibition boosts AMPK phosphorylation, improving glucose uptake and muscle function [1].

Table 2: Metabolic Effects of CD38 Inhibition in Aging Models

Therapeutic ApproachNAD⁺ IncreaseDownstream EffectsFunctional Outcomes
Genetic CD38 deletion10–30× in tissuesSIRT1/3 activation; AMPK phosphorylationImproved glucose tolerance; Enhanced exercise capacity
Small-molecule inhibitor (78c)2× in muscle/liverPARP-1 activation; mTOR-S6K inhibitionRestored cardiac function; Reduced DNA damage

CD38 in Immune Modulation and Disease Pathogenesis

Inflammatory and Autoimmune Disorders

CD38 is robustly induced by pro-inflammatory cytokines (TNF-α, IFN-γ) via NF-κB/STAT signaling, creating a feedback loop that exacerbates inflammation:

  • In macrophages/neutrophils, CD38:
  • Regulates chemotaxis via Ca²⁺/cADPR-dependent pathways [3] [7].
  • Depletes NAD⁺, impairing SIRT2-mediated NF-κB suppression and amplifying cytokine release (e.g., IL-6, IL-1β) [7] [10].
  • Autoimmunity: CD38⁺ T cells infiltrate tissues in rheumatoid arthritis and lupus, correlating with disease severity. CD38 deletion reduces pathology in autoimmune encephalitis models [7] [10].

CD38 as a Biomarker in Hematologic Malignancies

CD38 is overexpressed in hematologic cancers, serving as:

  • A diagnostic/prognostic marker:
  • Uniformly high in multiple myeloma (MM) plasma cells [4].
  • Discriminates Burkitt lymphoma (CD38⁺/LMO2⁻) from diffuse large B-cell lymphoma [4].
  • Predicts poor survival in chronic lymphocytic leukemia (CLL) and NK/T-cell lymphoma [4].
  • A therapeutic target: Anti-CD38 monoclonal antibodies (daratumumab, isatuximab) kill MM cells via antibody-dependent cellular cytotoxicity (ADCC) [4].

Table 3: CD38 as a Biomarker in Hematologic Cancers

MalignancyCD38 ExpressionClinical Utility
Multiple Myeloma (MM)High on plasma cellsDiagnostic marker; Target for mAb therapy (e.g., daratumumab)
Chronic Lymphocytic Leukemia (CLL)Variable (high = poor prognosis)Predicts rapid progression; Mediates BCR pathway activation
Burkitt LymphomaHigh (with MYC rearrangement)Diagnostic (LMO2⁻/CD38⁺ phenotype)
Angioimmunoblastic T-cell Lymphoma80% of casesIndicator of tumor microenvironment interactions

Properties

CAS Number

1700637-55-3

Product Name

CD38 inhibitor 1

IUPAC Name

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3

InChI Key

VJQALSOBHVEJQM-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC

Solubility

Soluble in DMSO

Synonyms

CD38-IN-78c; CD38 IN-78c; CD38IN-78c: CD38 inhibitor 78c;

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.